2-Oxa-6-azaspiro[3,5]nonane trifluoroacetate
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Overview
Description
2-Oxa-6-azaspiro[3,5]nonane trifluoroacetate is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-6-azaspiro[3,5]nonane trifluoroacetate typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of an oxetane derivative with an amine can lead to the formation of the desired spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process might include the use of protecting groups to prevent unwanted side reactions and the optimization of reaction conditions to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Oxa-6-azaspiro[3,5]nonane trifluoroacetate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions could result in the formation of various derivatives depending on the nucleophile used .
Scientific Research Applications
2-Oxa-6-azaspiro[3,5]nonane trifluoroacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Oxa-6-azaspiro[3,5]nonane trifluoroacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3,3]heptane: Another spirocyclic compound with a similar structure but different ring size.
2-Oxa-7-azaspiro[3,5]nonane: A compound with an additional carbon atom in the ring system.
1,4-Dioxa-7-azaspiro[4,4]nonane: A spirocyclic compound with two oxygen atoms in the ring system
Uniqueness
2-Oxa-6-azaspiro[3,5]nonane trifluoroacetate is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications .
Properties
Molecular Formula |
C9H14F3NO3 |
---|---|
Molecular Weight |
241.21 g/mol |
IUPAC Name |
2-oxa-8-azaspiro[3.5]nonane;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H13NO.C2HF3O2/c1-2-7(4-8-3-1)5-9-6-7;3-2(4,5)1(6)7/h8H,1-6H2;(H,6,7) |
InChI Key |
RFKPZHMKMYCZJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CNC1)COC2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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